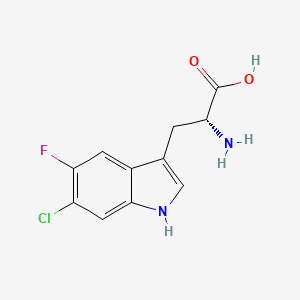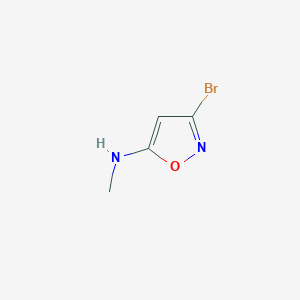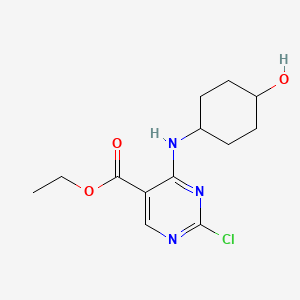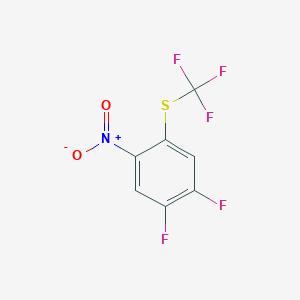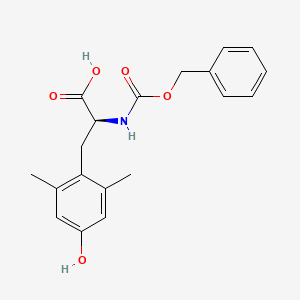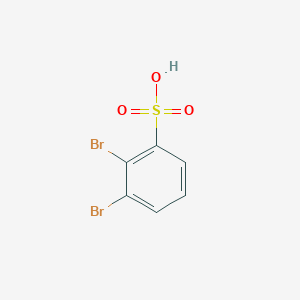
Benzenesulfonic acid, dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, dibromo- is an organosulfur compound characterized by the presence of two bromine atoms and a sulfonic acid group attached to a benzene ring This compound is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, dibromo- typically involves the bromination of benzenesulfonic acid. This can be achieved through the reaction of benzenesulfonic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the benzene ring.
Industrial Production Methods: Industrial production of benzenesulfonic acid, dibromo- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of benzenesulfonic acid, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: Benzenesulfonic acid, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonic acids.
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Products include reduced forms of benzenesulfonic acid derivatives.
科学的研究の応用
Benzenesulfonic acid, dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its strong acidic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
作用機序
The mechanism of action of benzenesulfonic acid, dibromo- involves its strong acidic nature and the reactivity of the bromine atoms. The sulfonic acid group can donate protons, making the compound a strong acid. The bromine atoms can participate in electrophilic substitution reactions, making the compound highly reactive. These properties enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.
類似化合物との比較
Benzenesulfonic Acid: The parent compound without bromine atoms.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of bromine atoms.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
Comparison:
Reactivity: Benzenesulfonic acid, dibromo- is more reactive due to the presence of bromine atoms, which enhance its electrophilic properties.
Applications: While benzenesulfonic acid and its derivatives are widely used in various industries, the dibromo- derivative has specific applications in organic synthesis and as a catalyst.
特性
CAS番号 |
101762-44-1 |
|---|---|
分子式 |
C6H4Br2O3S |
分子量 |
315.97 g/mol |
IUPAC名 |
2,3-dibromobenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11) |
InChIキー |
YTCDCQWZOGUBQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
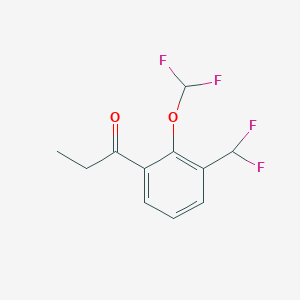
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
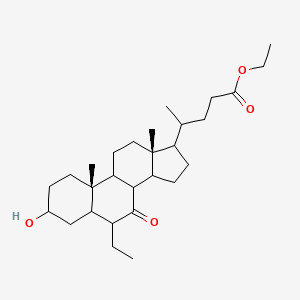
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
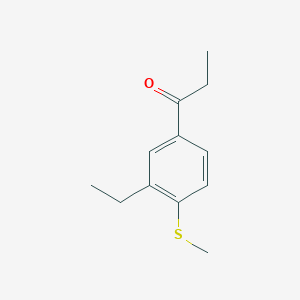
![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)
